5-Methylnon-4-enedinitrile

Description

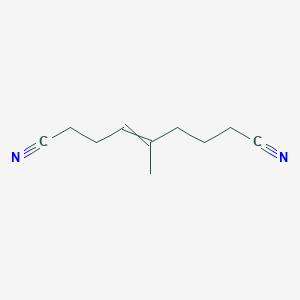

5-Methylnon-4-enedinitrile (C₁₁H₁₄N₂) is an aliphatic dinitrile characterized by a nine-carbon backbone with a methyl group at position 5, a double bond at the 4-ene position, and nitrile (-C≡N) functional groups at terminal positions. Its reactivity is influenced by the electron-withdrawing nitrile groups and the steric effects of the methyl substituent.

Properties

CAS No. |

56726-76-2 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5-methylnon-4-enedinitrile |

InChI |

InChI=1S/C10H14N2/c1-10(6-2-4-8-11)7-3-5-9-12/h6H,2-5,7H2,1H3 |

InChI Key |

HWGNERYJKMWNBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC#N)CCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-Methylnon-4-enedinitrile, comparisons are drawn with analogous aliphatic dinitriles and unsaturated nitriles. Key properties include molecular structure, physical characteristics, and reactivity.

Table 1: Comparative Analysis of Aliphatic Dinitriles

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity Notes |

|---|---|---|---|---|

| This compound | C₁₁H₁₄N₂ | 174.25 | Not reported | High reactivity at nitrile sites; isomerization possible at the double bond. |

| Adiponitrile (1,4-Dicyanobutane) | C₆H₈N₂ | 108.14 | 295 | Used in nylon production; hydrolyzes to adipic acid. |

| Glutaronitrile (1,3-Dicyanopropane) | C₅H₆N₂ | 94.12 | 286 | Solvent properties; forms coordination complexes. |

| 2-Methylglutaronitrile | C₆H₈N₂ | 108.14 | 287 | Branched structure reduces crystallinity in polymers. |

Key Findings:

Structural Effects on Physical Properties: The methyl branch in this compound likely lowers its melting point compared to linear analogs (e.g., adiponitrile) due to disrupted molecular packing.

Reactivity Trends: Nitrile groups in all compounds undergo hydrolysis to carboxylic acids or reduction to amines. However, steric hindrance from the methyl group in this compound may slow nucleophilic attacks . Unsaturation in this compound allows for Diels-Alder or hydrogenation reactions, distinguishing it from saturated dinitriles like adiponitrile.

Toxicological Considerations: Aliphatic nitriles generally exhibit acute toxicity via cyanide release during metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.